Ethyl 4-(biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a biphenyl group and a phenylprop-2-ynamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques would ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-biphenylcarboxylate: A simpler analog with a biphenyl group and a carboxylate ester.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(3-phenylprop-2-ynamido)thiophene-3-carboxylate is unique due to its combination of a biphenyl group, a phenylprop-2-ynamido group, and a thiophene ring. This structural complexity provides distinct chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C28H21NO3S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 4-(4-phenylphenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H21NO3S/c1-2-32-28(31)26-24(23-16-14-22(15-17-23)21-11-7-4-8-12-21)19-33-27(26)29-25(30)18-13-20-9-5-3-6-10-20/h3-12,14-17,19H,2H2,1H3,(H,29,30) |
InChI Key |
AWJKZXUEYAWXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
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